2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol
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Overview
Description
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with a phenyl derivative under specific conditions. One common method involves the use of sodium methoxide as a reagent, leading to the formation of the desired product through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as in chloroform (CHCl3) for halogenation reactions .
Major Products Formed
Major products formed from these reactions include halogenated derivatives, such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Scientific Research Applications
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as PI3Kα, which plays a role in cell proliferation and survival . The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar imidazopyridine structure and exhibits comparable biological activities, including antimicrobial properties.
[(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride:
Uniqueness
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and an ethanol functional group. The presence of the methyl group at the 8-position of the imidazo ring is significant for its biological activity.
Pharmacological Properties
Research has identified several pharmacological properties associated with imidazo[1,2-a]pyridine derivatives:
- Antitumor Activity : Compounds in this class have shown promising results in inhibiting tumor growth. For instance, studies indicate that similar imidazo derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may act as ligands for certain receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that imidazo derivatives can mitigate oxidative stress in cells, contributing to their protective effects against various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- A study published in MDPI reported that certain imidazo derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Research conducted on the anti-inflammatory properties revealed that specific analogs could reduce inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
62705-93-5 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C16H16N2O/c1-12-3-2-9-18-11-15(17-16(12)18)14-6-4-13(5-7-14)8-10-19/h2-7,9,11,19H,8,10H2,1H3 |
InChI Key |
OEFLWSACNVSYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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